Ferumoxytol

MRI Contrast Agent USPIO Relaxivity Molecular Imaging

A robust Type I USPIO nanoparticle (25–30 nm) with minimal labile iron release (<1%), enabling high-dose 510 mg bolus administration and a 15h intravascular half-life for extended MRI windows. Select for reduced oxidative stress risk, superior MPS stability, and dual iron/MRI utility.

Molecular Formula Fe3O4
Molecular Weight 231.53 g/mol
CAS No. 1309-38-2
Cat. No. B1672608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerumoxytol
CAS1309-38-2
SynonymsFeraheme
Ferriferrous Oxide
Ferrosoferric Oxide
Ferumoxytol
Magnetite
Oxide, Ferriferrous
Oxide, Ferrosoferric
Molecular FormulaFe3O4
Molecular Weight231.53 g/mol
Structural Identifiers
SMILESO[Fe]=O.O[Fe]=O.[Fe]
InChIInChI=1S/3Fe.4O/q+2;2*+3;4*-2
InChIKeyWTFXARWRTYJXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ferumoxytol (CAS 1309-38-2) — Properties and Specifications for Research and Clinical Procurement


Ferumoxytol (USAN, brand name Feraheme®) is an ultrasmall superparamagnetic iron oxide nanoparticle (USPIO) consisting of an iron oxide core coated with a semi-synthetic carbohydrate shell of polyglucose sorbitol carboxymethylether [1][2]. With a hydrodynamic diameter of approximately 25–30 nm, it is classified as a Type I (robust and strong) intravenous iron–carbohydrate complex [3][4]. Originally developed as an MRI contrast agent, ferumoxytol is FDA‑approved for the treatment of iron deficiency anemia in adults with chronic kidney disease [1]. Its distinctive USPIO structure confers both iron‑replacement capability and notable MRI contrast properties, including elevated T1 and T2 relaxivity values relative to many gadolinium‑based agents [1][5].

Ferumoxytol: Why Intravenous Iron Formulations Are Not Interchangeable


Ferumoxytol belongs to the class of intravenous iron–carbohydrate nanomedicines, but the carbohydrate shell chemistry, molecular weight, particle size, and zeta potential differ markedly among products, directly influencing complex stability, iron release kinetics, pharmacokinetics, and maximum tolerated single dose [1]. Ferumoxytol exhibits a Type I (robust and strong) complex stability with negligible labile iron release (<1% direct donation to transferrin), whereas earlier formulations such as iron sucrose are Type II (semi‑robust) and release measurable labile iron (4–5% donation) [1]. These physicochemical disparities preclude simple generic substitution and necessitate formulation‑specific selection based on the intended application — whether for rapid high‑dose iron repletion, diagnostic imaging where prolonged intravascular residence is required, or scenarios where oxidative stress from labile iron must be minimized [2][3].

Ferumoxytol Quantitative Differentiation: Head-to-Head Data Against Leading Comparators


MRI Relaxivity of Ferumoxytol Compared with Other Iron Oxide Nanoparticles and Gadolinium Chelates

At 37 °C and 0.47 T, ferumoxytol exhibits significantly higher longitudinal (r1) and transverse (r2) relaxivities compared with the SPIO ferumoxide and the USPIO ferumoxtran, and notably outperforms most gadolinium‑based contrast agents in T1 relaxation efficiency per unit dose [1][2]. The r1 value of ferumoxytol is approximately 3‑fold higher than that of typical gadolinium chelates, while its r2 is up to 25‑fold greater [2].

MRI Contrast Agent USPIO Relaxivity Molecular Imaging

Ferumoxytol vs. Iron Sucrose: Equivalent Hemoglobin Response with Fewer Infusions

In a phase II randomized controlled trial comparing ferumoxytol and iron sucrose in CKD patients, hemoglobin increases were comparable between groups (ferumoxytol: +0.8 g/dL vs. iron sucrose: +0.7 g/dL; difference 0.1 g/dL, 95% CI –0.2 to 0.4) [1]. However, ferumoxytol achieved this comparable efficacy with only 2 injections (2 × 510 mg) versus 5–10 infusions for iron sucrose [1]. Adverse event rates trended numerically lower with ferumoxytol (overall AEs 48% vs. 65%; related AEs 10% vs. 16%; discontinuation due to AEs 1% vs. 5%) [1].

Iron Deficiency Anemia Chronic Kidney Disease Intravenous Iron Therapy

Intravascular Retention of Ferumoxytol vs. Gadolinium Chelates in CNS Tumor Perfusion MRI

In a pilot study comparing ferumoxytol with gadolinium contrast agents for MRI of CNS malignancies, gadolinium leaked out of blood vessels early after injection, whereas ferumoxytol remained intravascular during the early phase [1]. This differential pharmacokinetic behavior enhances the accuracy of tumor perfusion assessment by reducing the confounding effect of contrast agent extravasation on perfusion parameter quantification [1].

CNS Malignancy Perfusion MRI Blood-Brain Barrier

Ferumoxytol vs. Ferric Carboxymaltose and Iron Sucrose: Direct Iron Donation to Transferrin

Ferumoxytol exhibits the lowest direct iron donation to transferrin among commonly used intravenous iron formulations. The percentage of injected dose directly transferred to transferrin is <1% for ferumoxytol, compared with 1–2% for ferric carboxymaltose, 4–5% for iron sucrose, and 5–6% for sodium ferric gluconate [1]. Correspondingly, ferumoxytol shows negligible labile iron release, whereas iron sucrose demonstrates moderate labile iron (±) and iron gluconate shows high labile iron (+++) [1].

Labile Iron Pharmacokinetics Oxidative Stress

Ferumoxytol Nanoparticle Structural Uniqueness: Clustered Core Morphology

Cryo‑TEM analysis of four intravenous iron formulations (sodium ferric gluconate, iron sucrose, low molecular weight iron dextran, and ferumoxytol) revealed that all possess similarly sized iron oxide cores (~2 nm), but ferumoxytol uniquely exhibits a cluster‑like community of several iron–carbohydrate particles [1]. This clustered architecture accounts for its larger hydrodynamic diameter of 25 nm measured by dynamic light scattering, distinguishing it from the other tested formulations [1].

Nanoparticle Characterization Cryo-TEM Hydrodynamic Size

Ferumoxytol vs. Iron Sucrose: Macrophage Iron Uptake and Cellular Handling

In a comparative in vitro study of macrophage handling, iron uptake was highest for ferumoxytol and iron isomaltoside, and lowest for iron sucrose and sodium ferric gluconate [1]. Importantly, iron sucrose caused loss of cell viability in macrophages, whereas ferumoxytol did not exhibit this cytotoxic effect [1]. Iron from all formulations was subsequently released as secreted ferritin or as ferrous iron via ferroportin [1].

Macrophage Biology Iron Metabolism Nephrotoxicity

Ferumoxytol: Research and Clinical Application Scenarios Based on Differentiated Evidence


High-Resolution Blood-Pool and Perfusion MRI (Off-Label Imaging Use)

Ferumoxytol's prolonged intravascular half-life (~15 h) and high r1 relaxivity (38 mM⁻¹ s⁻¹) enable extended‑window magnetic resonance angiography and quantitative perfusion imaging without the rapid extravasation that limits gadolinium chelates [7][6]. In CNS malignancy studies, ferumoxytol remained intravascular during the early phase, improving the accuracy of tumor perfusion assessment relative to gadolinium agents [3]. This property supports applications in vascular malformation characterization, tumor angiogenesis evaluation, and blood‑brain barrier integrity assessment. Researchers requiring a blood‑pool contrast agent with extended imaging windows should prioritize ferumoxytol over rapidly clearing gadolinium formulations.

High-Dose Iron Repletion in Chronic Kidney Disease with Reduced Infusion Burden

Ferumoxytol enables high‑dose iron administration (510 mg per injection) in a single rapid bolus, achieving hemoglobin correction comparable to iron sucrose but with markedly fewer patient visits (2 injections for ferumoxytol vs. 5–10 infusions for iron sucrose) [7]. In the pivotal randomized comparison, hemoglobin increased by 0.8 g/dL with ferumoxytol versus 0.7 g/dL with iron sucrose at week 5, with comparable safety profiles [7]. This dosing convenience makes ferumoxytol a preferred option for outpatient CKD anemia management where minimizing healthcare resource utilization and improving patient compliance are operational priorities.

Iron Replacement in Settings Requiring Minimal Labile Iron Exposure

Ferumoxytol's Type I (robust and strong) complex stability results in negligible labile iron release and <1% direct iron donation to transferrin — significantly lower than iron sucrose (4–5%) and ferric carboxymaltose (1–2%) [7]. This physicochemical property minimizes the potential for iron‑catalyzed oxidative stress, a relevant consideration in conditions such as inflammatory bowel disease, chronic heart failure, and pregnancy where oxidative burden may exacerbate underlying pathology. In macrophage studies, ferumoxytol also demonstrated high iron uptake without compromising cell viability, in contrast to iron sucrose which induced cell death [6]. Formulary committees seeking to differentiate among intravenous iron products based on safety pharmacology may consider ferumoxytol's favorable labile‑iron profile as a selection criterion.

Macrophage-Targeted Molecular Imaging of Inflammation and Infection

Ferumoxytol is taken up by macrophages in areas of inflammation or infection, where it produces negative contrast changes on T2‑weighted MRI [7]. In a comparative study of osteomyelitis imaging, ferumoxytol‑contrasted T2‑weighted MRI demonstrated a mean contrast change of ΔCFe = –2.7 ± 0.7 in infected lesions, whereas gadolinium‑enhanced T1‑weighted imaging showed ΔCGd = +3.1 ± 1.1 (P < 0.001) [7]. Furthermore, macrophages in osteomyelitic lesions were found to take up at least 16 times as much iron as benign bone marrow [7]. This macrophage‑specific uptake enables inflammation‑targeted imaging applications, including detection of occult infection, monitoring of inflammatory disease activity, and evaluation of macrophage‑mediated drug delivery in preclinical models. Investigators should consider ferumoxytol when cellular imaging of the mononuclear phagocyte system is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferumoxytol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.